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molecular formula C8H7N3O4 B3023437 2-Nitroisophthalamide CAS No. 32114-73-1

2-Nitroisophthalamide

Cat. No. B3023437
M. Wt: 209.16 g/mol
InChI Key: SGVRCXLEYPXYIS-UHFFFAOYSA-N
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Patent
US05482941

Procedure details

3-Carbamoyl-2-nitrobenzamide (0.6 g, 0.0029 mol) was dissolved in ethanol (50 ml) and the solution stirred with 5% palladium on charcoal catalyst (0.1 g) under a hydrogen atmosphere at 50 p.s.i. (3.45 bar) and 50° C. for 5 hours. The catalyst was removed by filtration, the solvent evaporated under vacuum and the residue crystallized from water to give the title compound as a grey solid (0.26 g, 50%), m.p.284°-288° C. Found: C,53.49; H,5.00; N,23.31. C8H9N3O2 requires C,53.62; H,5.06; N,23.45%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([N+:13]([O-])=O)=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH2:9])=[O:8])(=[O:3])[NH2:2]>C(O)C.[Pd]>[NH2:13][C:5]1[C:6]([C:7](=[O:8])[NH2:9])=[CH:10][CH:11]=[CH:12][C:4]=1[C:1]([NH2:2])=[O:3]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(N)(=O)C=1C(=C(C(=O)N)C=CC1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue crystallized from water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC=C1C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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